rac Desethyl Oxybutynin-d11 Hydrochloride
Description
Contextualization as an Isotopically Labeled Metabolite
rac Desethyl Oxybutynin-d11 Hydrochloride is a stable isotope-labeled form of N-desethyloxybutynin, which is the primary active metabolite of the drug Oxybutynin (B1027). synzeal.comlgcstandards.com The designation "-d11" indicates that eleven hydrogen atoms in the cyclohexyl group of the molecule have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen. ckisotopes.comnih.gov This specific labeling confers a higher mass to the molecule without significantly altering its chemical properties, making it an ideal internal standard for quantitative analysis. clearsynth.comrsc.org
The compound is chemically known as 4-(ethylamino)but-2-yn-1-yl 2-(cyclohexyl-d11)-2-hydroxy-2-phenylacetate hydrochloride. synzeal.comckisotopes.com Its primary application in research is for analytical method development, method validation, and as a quality control tool in studies involving Oxybutynin and its metabolites. synzeal.com
Derivation from the Parent Compound Oxybutynin in Metabolic Studies
Oxybutynin is a medication used to treat overactive bladder. evitachem.com Upon administration, it undergoes extensive first-pass metabolism, primarily in the liver and gut wall by the cytochrome P450 enzyme system, particularly CYP3A4. nih.gov This metabolic process results in the formation of N-desethyloxybutynin, an active metabolite that also exhibits antimuscarinic effects. nih.govnih.gov In fact, the plasma levels of N-desethyloxybutynin can be significantly higher than those of the parent drug, Oxybutynin. lgcstandards.com
Fundamental Role of Deuterium Labeling in Pharmaceutical and Biochemical Research Methodologies
The use of deuterium-labeled compounds, such as this compound, is a fundamental technique in modern analytical chemistry, particularly in studies involving mass spectrometry. nih.gov The key advantage of using a deuterated analog as an internal standard is that it behaves almost identically to the unlabeled analyte during sample extraction, chromatographic separation, and ionization in the mass spectrometer. clearsynth.com However, due to its higher mass, it can be distinguished from the native compound by the detector. clearsynth.com
This co-elution and differential detection allow for highly accurate and precise quantification of the analyte, as any variations or losses during the analytical process will affect both the labeled standard and the unlabeled analyte equally. This is particularly important when analyzing complex biological matrices like plasma or urine, where significant sample cleanup is often required. clearsynth.comevitachem.com
A pivotal application of this compound is in pharmacokinetic studies, where researchers aim to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug. For instance, a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of oxybutynin and N-desethyl oxybutynin in human plasma. clearsynth.com In this study, deuterated analogs of both compounds were used as internal standards to ensure the accuracy of the measurements. clearsynth.com
The validation of such an analytical method involves assessing several parameters to ensure its reliability. The table below summarizes the key validation parameters from a study that utilized a deuterated internal standard for the quantification of N-desethyl oxybutynin.
| Parameter | N-desethyl oxybutynin |
| Linearity Range | 0.500 - 100 ng/mL |
| Mean Extraction Recovery | 80.4% |
| Precision (RSD) | < 15% |
| Accuracy (RE) | within ± 7.6% |
Data derived from a study on the simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS. clearsynth.com
The stability of the analytes in biological samples is another critical factor that is evaluated during method validation. The following table illustrates the stability of N-desethyl oxybutynin under various storage conditions, as determined in a study using a deuterated internal standard.
| Stability Condition | Duration | Stability |
| Bench Top | ~6 hours | Stable |
| Freeze-Thaw | 3 cycles | Stable |
| Long Term | 90 days at -70°C | Stable |
Data derived from a study on the simultaneous analysis of oxybutynin and its active metabolite N-desethyl oxybutynin in human plasma by stable isotope dilution LC-MS/MS. clearsynth.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(ethylamino)but-2-ynyl 2-hydroxy-2-phenyl-2-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3.ClH/c1-2-21-15-9-10-16-24-19(22)20(23,17-11-5-3-6-12-17)18-13-7-4-8-14-18;/h3,5-6,11-12,18,21,23H,2,4,7-8,13-16H2,1H3;1H/i4D2,7D2,8D2,13D2,14D2,18D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWCYTSHCYXHGW-GXLPIGTQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C(C2=CC=CC=C2)(C(=O)OCC#CCNCC)O)([2H])[2H])([2H])[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675795 | |
| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216405-15-0 | |
| Record name | 4-(Ethylamino)but-2-yn-1-yl (~2~H_11_)cyclohexyl(hydroxy)phenylacetate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Metabolic Pathways and Enzymatic Biotransformation Studies of Oxybutynin Leading to Desethyl Oxybutynin
Elucidation of N-Deethylation Pathways of Oxybutynin (B1027)
The primary metabolic route for oxybutynin is N-deethylation, which results in the formation of N-desethyloxybutynin. This process involves the removal of an ethyl group from the tertiary amine of the oxybutynin molecule.
The biotransformation of oxybutynin is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes. fda.gov Extensive research has identified CYP3A4 as the primary enzyme responsible for the N-deethylation of oxybutynin. fda.govdrugbank.comdrugsporphyria.netmdpi.comresearchgate.net Studies have shown that CYP3A4, located in the liver and the gut wall, heavily metabolizes oxybutynin during its first pass through the body. fda.govdrugbank.commdpi.com
Further investigations have also explored the roles of other CYP isoforms. While initial in vivo results suggested a potential role for CYP2D6, subsequent in vitro studies using human liver microsomes and specific inhibitors like quinidine (B1679956) demonstrated that CYP2D6 is not involved in the formation of N-desethyloxybutynin. nih.gov Instead, recombinant human CYP3A4 showed significant N-deethylation activity, whereas other isoforms such as CYP2B6, CYP2C8, and CYP2E1 did not. nih.gov
Interestingly, some studies suggest that both CYP3A4 and CYP3A5 contribute to this metabolic pathway, with recombinant CYP3A5 showing even higher activity in oxybutynin N-deethylation than CYP3A4. nih.gov The potent inhibition of this reaction by ketoconazole (B1673606), a known CYP3A inhibitor, further solidifies the crucial role of the CYP3A subfamily in this process. nih.gov
In vitro models are indispensable tools for studying drug metabolism. Human and rat liver microsomes, which contain a high concentration of CYP enzymes, have been extensively used to investigate the N-deethylation of oxybutynin. nih.govnih.govtandfonline.commdpi.com
Studies using human liver microsomes have determined the kinetic parameters for the formation of N-desethyloxybutynin, with a reported Km of 16.5 ± 5.2 μM and a Vmax of 76.8 ± 3.7 mmol/mg/h. nih.gov These experiments have confirmed that the CYP3A subfamily is the main catalyst for this reaction. nih.gov The use of specific chemical inhibitors in these microsomal systems has been pivotal. For instance, ketoconazole potently inhibits N-deethylation, whereas inhibitors of other CYP enzymes have little to no effect. nih.gov
Research on rat liver microsomes has also provided valuable insights, demonstrating that oxybutynin is rapidly metabolized to form two major primary oxidation products: N-desethyloxybutynin and oxybutynin N-oxide. researchgate.net These in vitro systems allow for a controlled environment to study the influence of various factors on metabolic rates and to identify the enzymes involved without the complexities of a whole-organism system. mdpi.comdntb.gov.ua The data gathered from these studies are crucial for understanding the drug's disposition and potential for drug-drug interactions. nih.gov
Comprehensive Analysis of Co-occurring Oxidative Metabolic Pathways of Oxybutynin
Recent metabolic investigations have revealed that N-oxidation is another significant pathway in the clearance of oxybutynin. nih.govtandfonline.com This process leads to the formation of oxybutynin N-oxide (Oxy-NO). nih.govtandfonline.comresearchgate.net Furthermore, hydroxylation on the cyclohexyl ring of the oxybutynin molecule has been identified as a distinct metabolic route. nih.govtandfonline.com This reaction introduces a hydroxyl group to the cyclohexyl moiety, increasing the polarity of the molecule. The molecule possesses a phenyl ring and a cyclohexyl ring connected to a chiral carbon atom. nih.gov
A comprehensive metabolic scheme for oxybutynin now includes three primary oxidative pathways:
N-deethylation to form N-desethyloxybutynin (Oxy-DE). nih.govtandfonline.com
N-oxidation of the tertiary amine to form oxybutynin N-oxide (Oxy-NO). nih.govtandfonline.com
Hydroxylation on the cyclohexyl ring. nih.govtandfonline.com
The elucidation of these complex metabolic pathways has been made possible through the application of advanced analytical techniques. sysrevpharm.org High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone method for the simultaneous determination of oxybutynin and its metabolites in biological samples like human plasma. nih.govnih.govresearchgate.net
These methods offer high sensitivity and selectivity, allowing for the quantification of analytes at very low concentrations. nih.gov For instance, LC-MS/MS methods have been validated for concentration ranges of 0.050-10.0 ng/mL for oxybutynin and 0.500-100 ng/mL for N-desethyl oxybutynin. nih.gov The use of multiple reaction monitoring (MRM) in positive ionization mode on triple quadrupole mass spectrometers provides the specificity needed to distinguish between the parent drug and its various metabolites. nih.govresearchgate.net
Other techniques such as gas chromatography-mass spectrometry (GC-MS) and capillary electrophoresis (CE) have also been employed. researchgate.netrsc.org CE, particularly when coupled with mass spectrometry (CE-MS), is an efficient tool for profiling charged metabolites. sysrevpharm.orgrsc.org These analytical strategies are fundamental to constructing a detailed metabolic map and understanding the fate of oxybutynin in the body.
Methodological Contributions of Deuterium Substitution in Metabolic Fate Analysis
The use of isotopically labeled compounds, particularly those substituted with deuterium, has been a methodologically significant contribution to the study of drug metabolism. The compound at the center of this discussion, rac Desethyl Oxybutynin-d11 Hydrochloride, is a deuterated analog used as an internal standard in quantitative bioanalytical methods. nih.gov
Deuterium-labeled internal standards are crucial for accurate quantification in LC-MS/MS analysis. nih.govresearchgate.net Because they have nearly identical chemical properties and chromatographic behavior to the analyte, they can effectively compensate for variations in sample preparation and instrument response. researchgate.net The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, leading to highly precise and accurate measurements. researchgate.net
Interactive Data Table: Key Enzymes in Oxybutynin Metabolism
| Enzyme | Role in Oxybutynin Metabolism | Key Findings | Citations |
|---|---|---|---|
| CYP3A4 | Primary enzyme for N-deethylation | Found in liver and gut wall; responsible for extensive first-pass metabolism. fda.govdrugbank.comdrugsporphyria.netmdpi.comresearchgate.net | fda.govdrugbank.comdrugsporphyria.netmdpi.comresearchgate.net |
| CYP3A5 | N-deethylation | Recombinant CYP3A5 showed higher activity than CYP3A4 in some studies. nih.gov | nih.gov |
| CYP2D6 | Initially suspected, but not involved | In vitro studies with specific inhibitors showed no role in N-desethyloxybutynin formation. nih.gov | nih.gov |
Interactive Data Table: Analytical Methods for Oxybutynin Metabolite Analysis
| Analytical Technique | Application | Key Features | Citations |
|---|---|---|---|
| LC-MS/MS | Simultaneous quantification of oxybutynin and N-desethyloxybutynin in plasma. | High sensitivity and selectivity; uses deuterated internal standards for accuracy. nih.govnih.gov | nih.govnih.gov |
| GC-MS | Characterization of metabolites in vitro. | Used to identify N-desethyloxybutynin and oxybutynin N-oxide in rat liver microsomes. researchgate.net | researchgate.net |
| Capillary Electrophoresis (CE) | Determination of oxybutynin and N-desethyloxybutynin in urine. | Combined with dispersive liquid-liquid microextraction for sample preparation. rsc.org | rsc.org |
Pharmacological Activity and Receptor Interactions of Desethyl Oxybutynin Enantiomeric and Racemic Forms in in Vitro Systems
Characterization of Muscarinic Receptor Antagonism of Desethyl Oxybutynin (B1027)
In Vitro Studies on Activity in Antagonizing Detrusor Contractions
The detrusor muscle of the bladder is a key target for antimuscarinic agents used to treat overactive bladder. In vitro experiments have demonstrated that N-desethyl-oxybutynin has a potent ability to antagonize contractions of this smooth muscle. Studies comparing DEO with its parent compound, oxybutynin, have shown that they have equivalent activity in inhibiting detrusor contractions. nih.gov
Detailed investigations into its mechanism reveal that both oxybutynin and N-desethyl-oxybutynin act as competitive antagonists. nih.gov When tested against carbachol-induced contractions in human detrusor muscle strips, both compounds produced a parallel rightward shift in the concentration-response curve without depressing the maximum response. nih.gov This is a classic indicator of competitive antagonism at the muscarinic receptors. The potency of this antagonism is quantified by the pA2 value, which was found to be 7.6 for N-desethyl-oxybutynin and 7.8 for oxybutynin, indicating a high and comparable antagonist activity. nih.gov
Furthermore, in studies using electrical nerve stimulation to induce contractions, N-desethyl-oxybutynin at a concentration of 10 µM was shown to depress these contractions by 91%, a level of inhibition comparable to that of oxybutynin, which caused an 87% depression at the same concentration. nih.gov
| Compound | Assay | Result | Reference |
|---|---|---|---|
| N-desethyl-oxybutynin | Carbachol-Induced Contraction (pA2 value) | 7.6 | nih.gov |
| Oxybutynin (for comparison) | Carbachol-Induced Contraction (pA2 value) | 7.8 | nih.gov |
| N-desethyl-oxybutynin | Electrical Stimulation-Induced Contraction (% Inhibition at 10 µM) | 91% | nih.gov |
| Oxybutynin (for comparison) | Electrical Stimulation-Induced Contraction (% Inhibition at 10 µM) | 87% | nih.gov |
Comparative Receptor Affinity Studies (e.g., M1, M2, M3 Muscarinic Receptors)
The interaction of N-desethyl-oxybutynin with different subtypes of muscarinic receptors (M1, M2, M3, M4, and M5) has been characterized through radioligand binding assays. These studies are crucial for understanding the tissue-selective effects of the compound. Like oxybutynin, DEO demonstrates a higher affinity for M1 and M3 receptor subtypes compared to other muscarinic subtypes. nih.govbenthamscience.com The M3 receptor is the primary mediator of detrusor muscle contraction. nih.govmdpi.com
In comparative binding studies using human cloned muscarinic receptors, DEO was found to be more potent than oxybutynin in displacing the binding of a radiolabeled antagonist at M1, M3, and M4 receptors, while being less potent at the M2 and M5 subtypes. benthamscience.com
Radioligand binding studies on human detrusor tissue showed that oxybutynin and N-desethyl-oxybutynin had identical pKi values of 8.2, indicating equal binding affinity for the receptors in this target tissue. nih.gov However, a significant difference was observed in the human parotid gland, a tissue associated with the side effect of dry mouth. nih.govauajournals.org In the parotid gland, N-desethyl-oxybutynin displayed a significantly higher affinity (pKi = 8.7) compared to oxybutynin (pKi = 8.5). nih.gov Some research suggests that DEO may have a 4 to 5 times higher affinity than oxybutynin for muscarinic receptors in both human bladder and parotid gland tissues. auajournals.org This higher affinity for receptors in the salivary gland may explain why DEO is strongly implicated as a major cause of dry mouth. nih.govauajournals.org
| Compound | Tissue/Receptor | pKi Value | Reference |
|---|---|---|---|
| N-desethyl-oxybutynin | Human Detrusor | 8.2 | nih.gov |
| Oxybutynin (for comparison) | Human Detrusor | 8.2 | nih.gov |
| N-desethyl-oxybutynin | Human Parotid Gland | 8.7 | nih.gov |
| Oxybutynin (for comparison) | Human Parotid Gland | 8.5 | nih.gov |
Stereoselective Pharmacological Assessments of Desethyl Oxybutynin Enantiomers
Oxybutynin is a chiral compound, and its pharmacological activity, as well as that of its metabolites, is stereoselective. nih.govnumberanalytics.com The anticholinergic effects are predominantly associated with the (R)-enantiomer. fda.govnih.gov This stereoselectivity extends to its active metabolite, N-desethyl-oxybutynin.
In vitro pharmacological characterizations have shown that the (R)-enantiomers of both oxybutynin and DEO are generally more potent at muscarinic receptors than their corresponding (S)-enantiomers. benthamscience.com Specifically, the (R)-enantiomer of DEO is more potent at M1 and M3 receptors compared to the parent drug's (R)-enantiomer. benthamscience.com This suggests that the metabolism of (R)-oxybutynin to (R)-DEO results in a compound with enhanced activity at key receptor subtypes.
Functional Activity Investigations of Other Oxidative Metabolites (e.g., Oxy-EK)
Beyond N-deethylation, oxybutynin undergoes other oxidative metabolic transformations. One such pathway involves N-oxidation of the tertiary propargylamine (B41283) N-oxide moiety, which then rearranges to form an enaminoketone, a metabolite referred to as Oxy-EK. nih.govresearchgate.net The presence of this previously unknown metabolite was identified during investigations into the chemical stability of oxybutynin. researchgate.net
Advanced Analytical Methodologies and Quantitative Applications Utilizing Rac Desethyl Oxybutynin D11 Hydrochloride As an Internal Standard
Development and Validation of Bioanalytical Methods for Desethyl Oxybutynin (B1027) Quantification
The foundation of reliable pharmacokinetic data lies in the rigorous development and validation of bioanalytical methods. These processes ensure that the method for quantifying N-desethyl oxybutynin is not only sensitive and specific but also consistently accurate and precise. pharmacompass.com Validation encompasses a series of experiments to assess parameters such as linearity, accuracy, precision, selectivity, and stability of the analyte in the given biological matrix. nih.gov
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier technique for the simultaneous determination of oxybutynin and N-desethyl oxybutynin in biological samples like human plasma. nih.govresearchgate.net This method combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. nih.gov Typically, a reversed-phase C18 column is used to chromatographically separate the analytes. nih.govnih.govresearchgate.net The mass spectrometer, operating in multiple reaction monitoring (MRM) and positive ionization mode, allows for highly specific detection by monitoring the transition of a precursor ion to a specific product ion. nih.gov
Strategic Use of Stable Isotope Labeled Internal Standards in Mass Spectrometry-Based Assays
In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is crucial for achieving the highest level of accuracy and precision. chromforum.orgrktech.hu rac-Desethyl Oxybutynin-d11 Hydrochloride is a deuterated analog of N-desethyl oxybutynin and serves as an ideal internal standard. researchgate.netnih.gov Because it is chemically almost identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization. chromforum.org This mimicry allows it to effectively compensate for variations in sample processing and potential matrix effects, ensuring the reliability and reproducibility of the results. scienceopen.com The use of such stable isotope dilution methods is a well-established best practice in bioanalysis. nih.govmdpi.com
Optimization Strategies for Accurate Quantification in Complex Biological Matrices
Biological matrices like plasma are complex mixtures that can interfere with analyte detection. researchgate.net Therefore, careful optimization of the analytical method is essential to ensure accurate quantification.
Mitigation of Matrix Effects and Optimization of Ionization Efficiencies in Mass Spectrometry
Matrix effects, caused by co-eluting endogenous components from the sample, can suppress or enhance the ionization of the analyte, leading to inaccurate results. A stable isotope-labeled internal standard like rac-Desethyl Oxybutynin-d11 Hydrochloride is the most effective tool to counteract these effects. scienceopen.com Since the analyte and the internal standard are affected nearly identically by the matrix, the ratio of their signals remains constant, correcting for any ion suppression or enhancement. scienceopen.com IS-normalized matrix factors for N-desethyl oxybutynin enantiomers have been reported to range from 0.96 to 1.07, demonstrating effective mitigation. nih.gov Further optimization involves adjusting the mobile phase composition and mass spectrometer source parameters to maximize the ionization efficiency of the target analytes. nih.gov
Advanced Sample Preparation Techniques (e.g., Liquid-Liquid Extraction)
Thorough sample preparation is a critical step to remove proteins and other interfering substances from the biological matrix. Liquid-liquid extraction (LLE) is a robust and widely used technique for extracting N-desethyl oxybutynin from plasma. nih.govnih.gov This method involves adding an organic solvent mixture, such as methyl tert-butyl ether-ethyl acetate (B1210297) or ethyl acetate-diethyl ether-n-hexane, to the plasma sample to selectively extract the analytes. nih.govnih.govresearchgate.net This "sample cleanup" not only reduces matrix interference but also concentrates the analyte, enhancing the sensitivity and reliability of the assay. nih.gov Studies have shown high and consistent mean extraction recoveries for the analytes (around 80.4%) and their internal standards (around 76.9%) using LLE. nih.govresearchgate.net
Chiral Analytical Separations of Desethyl Oxybutynin Enantiomers Using Specialized Columns
N-desethyl oxybutynin is a chiral molecule, existing as (R)- and (S)-enantiomers, which may have different pharmacological effects. nih.gov Therefore, it is often necessary to separate and quantify these enantiomers individually. This is achieved using specialized chiral chromatography columns. researchgate.netnih.gov Polysaccharide-based columns, such as those with an amylose-based chiral stationary phase (e.g., Phenomenex Lux Amylose-2), are effective for resolving the enantiomers of both oxybutynin and N-desethyl oxybutynin. nih.govresearchgate.netwindows.net The separated enantiomers are then quantified by the mass spectrometer, allowing for a detailed understanding of their individual pharmacokinetic profiles. nih.gov
Compound Names Mentioned
| Compound Name |
| rac-Desethyl Oxybutynin-d11 Hydrochloride |
| N-desethyl oxybutynin |
| (R)-N-desethyl oxybutynin |
| (S)-N-desethyl oxybutynin |
| Oxybutynin |
| (R)-Oxybutynin |
| (S)-Oxybutynin |
Example LC-MS/MS Method Parameters for N-desethyl oxybutynin Analysis
| Parameter | Details | Reference |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |
| Sample Preparation | Liquid-Liquid Extraction (LLE) | nih.govnih.gov |
| Chromatographic Column (Achiral) | Phenomenex Gemini C18 (150mm x 4.6mm, 5µm) | nih.govresearchgate.net |
| Chromatographic Column (Chiral) | Phenomenex Lux Amylose-2 (150mm x 4.6mm, 3µm) | nih.govresearchgate.net |
| Internal Standard | Deuterated analogues (e.g., rac-Desethyl Oxybutynin-d11 HCl) | researchgate.netnih.gov |
| Ionization Mode | Positive Ionization | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Biological Matrix | Human Plasma | nih.govnih.gov |
| Linear Range (Enantiomers) | 0.25 to 100 ng/mL | nih.govresearchgate.net |
| Extraction Recovery (Enantiomers) | 96.0% to 105.1% | nih.gov |
Application of rac Desethyl Oxybutynin-d11 Hydrochloride in Preclinical Research and Early Drug Discovery Stages
In the realms of preclinical research and early-stage drug discovery, the precise quantification of drug metabolites is paramount for establishing pharmacokinetic profiles and understanding a drug's metabolic fate. The use of a stable isotope-labeled internal standard, such as this compound, is critical for developing robust and reliable bioanalytical methods. These methods are essential for analyzing samples from preclinical species, thereby providing a foundational understanding of a drug's behavior before it progresses to human trials.
The primary application of this compound in this context is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its structural and chemical similarity to the analyte, N-desethyl oxybutynin, ensures that it behaves similarly during sample preparation and analysis, correcting for variations in extraction efficiency and instrument response. This leads to enhanced accuracy and precision in the quantification of the metabolite in complex biological matrices like plasma.
Detailed Research Findings
Preclinical studies in animal models are fundamental to drug development. For instance, a sensitive and selective ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method was developed for the simultaneous determination of oxybutynin and its active metabolite, N-desethyl oxybutynin, in rat plasma. nih.gov This type of study is crucial for characterizing the pharmacokinetic profile of new formulations, such as transdermal patches. nih.gov In such methodologies, a deuterated internal standard is employed to ensure the accuracy of the results. nih.gov
A highly sensitive and rapid LC-MS/MS method for the simultaneous determination of oxybutynin and N-desethyloxybutynin in human plasma has been developed, which is also applicable to preclinical sample analysis. This method utilized deuterium-labeled internal standards, including N-Desethyloxybutynin D5, to achieve reliable quantification. jchps.com The method was validated over a specific concentration range and demonstrated high reproducibility, making it suitable for bioequivalence and pharmacokinetic studies. jchps.com
The following tables summarize key parameters from validated bioanalytical methods that are representative of the application of deuterated internal standards for the quantification of N-desethyl oxybutynin in preclinical research.
Table 1: LC-MS/MS Method Parameters for N-desethyl oxybutynin Analysis
| Parameter | Details | Reference |
| Analytical Method | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | jchps.comnih.gov |
| Internal Standard | Deuterated analogs of oxybutynin and N-desethyl oxybutynin | jchps.comnih.gov |
| Biological Matrix | Plasma | jchps.comnih.gov |
| Extraction Method | Liquid-Liquid Extraction | jchps.comnih.gov |
| Chromatographic Column | C18 | nih.govnih.gov |
| Ionization Mode | Positive Ion Electrospray | nih.gov |
Table 2: Validation Parameters for the Quantification of N-desethyl oxybutynin
| Parameter | N-desethyl oxybutynin | Reference |
| Linearity Range | 0.249 to 70.255 ng/mL | jchps.com |
| 0.500 to 100 ng/mL | nih.gov | |
| 0.226 to 18.0 ng/mL (in rat plasma) | nih.gov | |
| Inter-day Precision (RSD) | < 15% | nih.gov |
| Intra-day Precision (RSD) | < 14% | nih.gov |
| Accuracy (RE) | within ±7.6% | nih.gov |
| Mean Extraction Recovery | ~77% (for IS) | nih.gov |
RSD: Relative Standard Deviation; RE: Relative Error
The data presented in these tables highlight the performance of analytical methods that rely on deuterated internal standards. The wide linear range allows for the quantification of the metabolite at various concentrations, which is crucial for capturing its complete pharmacokinetic profile. The high precision and accuracy underscore the reliability of the data generated, a prerequisite for making informed decisions in the drug development process. The consistent extraction recovery of the internal standard further validates the robustness of the sample preparation method. nih.gov
Stereochemical Resolution and Enantiomeric Characterization of Desethyl Oxybutynin
Methodologies for Chiral Separation and Quantification of Desethyl Oxybutynin (B1027) Enantiomersdrugbank.comresearchgate.net
The resolution and quantification of desethyl oxybutynin enantiomers from biological matrices necessitate advanced chiral separation techniques. mdpi.com High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the predominant methods employed for this purpose. researchgate.netnih.gov The success of these separations hinges on the selection of an appropriate chiral stationary phase (CSP) or the use of a chiral mobile phase additive. mdpi.comchiralpedia.com
Polysaccharide-based CSPs, such as those coated with amylose (B160209) or cellulose (B213188) derivatives, have proven effective in resolving the enantiomers of desethyl oxybutynin. nih.govmdpi.com For instance, a validated LC-MS/MS method utilizes a Phenomenex Lux Amylose-2 chiral column to separate the (S)- and (R)-enantiomers. nih.gov Another approach involves the use of an ovomucoid column, which has been shown to achieve baseline resolution of enantiomers. researchgate.net The separation is typically performed under specific mobile phase conditions, often a mixture of organic solvents like acetonitrile (B52724) and alcohols with a buffer such as ammonium (B1175870) acetate (B1210297) or ammonium bicarbonate. nih.gov
Liquid-liquid extraction is a common sample preparation technique used to isolate the analytes from plasma before chromatographic analysis. nih.gov Quantification is achieved using tandem mass spectrometry, which offers high sensitivity and selectivity, allowing for the determination of concentrations as low as 0.25 ng/mL for the enantiomers of desethyl oxybutynin in human plasma. nih.govnih.gov Deuterated analogues, such as rac Desethyl Oxybutynin-d11 Hydrochloride, are frequently used as internal standards to ensure accuracy and precision in these quantitative assays. nih.gov
Interactive Data Table: Chiral Separation Methods for Desethyl Oxybutynin Enantiomers
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Detection | Key Findings | Reference |
|---|
| LC-MS/MS | Phenomenex Lux Amylose-2 (amylose-based) | Solvent A: Acetonitrile:10mM Ammonium Bicarbonate (80:20 v/v) Solvent B: 2-Propanol:Methanol (50:50 v/v) Ratio A:B (20:80 v/v) | Tandem Mass Spectrometry | Achieved separation and quantification of (S)- and (R)-enantiomers in human plasma with a linear range of 0.25 to 100 ng/mL. | nih.gov | | HPLC | Ovomucoid Column | Not specified in detail, but variables studied include pH, ionic strength, and organic modifier concentration. | UV (presumed) | Baseline resolution of enantiomers was achieved in less than 10 minutes. | researchgate.net | | HPLC | Lux® i-Amylose-3 (immobilized polysaccharide-based) | Hexane/Isopropanol with 0.1% Diethylamine (80:20) | UV (presumed) | Successfully resolved the racemic mixture of the parent compound, indicating suitability for its metabolites. | windows.net | | LC-MS/MS | Phenomenex Gemini C18 (achiral column for racemate) | Acetonitrile-5.0mM Ammonium Acetate, pH 4.0 (90:10, v/v) | Tandem Mass Spectrometry | Used for achiral analysis of the racemic mixture in parallel with the chiral method. | researchgate.netnih.gov |
Analysis of Stereoselective Elimination and Production in Enzymatic Systemsdrugbank.com
The formation of desethyl oxybutynin from its parent compound, oxybutynin, is a primary metabolic pathway mediated predominantly by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4. nih.govresearchgate.nettandfonline.com This metabolic conversion exhibits stereoselectivity, meaning the two enantiomers of oxybutynin are processed at different rates, leading to a differential production of the desethyl oxybutynin enantiomers. drugbank.comresearchgate.net
In vitro studies using human liver microsomes have demonstrated that the production of (R)-desethyl oxybutynin from (R)-oxybutynin is slower than the formation of (S)-desethyl oxybutynin from (S)-oxybutynin. drugbank.comnih.gov Furthermore, the subsequent elimination of the desethyl oxybutynin enantiomers also appears to be stereoselective. drugbank.com Investigations with human liver microsomes revealed that (R)-desethyl oxybutynin is eliminated at a slightly slower rate than its (S)-counterpart. drugbank.comnih.gov
This stereoselective metabolism is a key factor influencing the enantiomeric composition of desethyl oxybutynin found in plasma following administration of racemic oxybutynin. nih.gov The process of N-deethylation is a significant route of clearance for oxybutynin. nih.gov Besides N-deethylation, other metabolic pathways include N-oxidation and hydroxylation on the cyclohexyl ring. nih.govnih.gov
Interactive Data Table: Stereoselectivity in Enzymatic Processing
| Enzymatic Process | Enzyme System | Substrate Enantiomer | Observation | Reference |
|---|---|---|---|---|
| Production of Desethyl Oxybutynin | Human Liver Microsomes (CYP3A4) | (R)-Oxybutynin | Slower production of (R)-Desethyl Oxybutynin. | drugbank.comnih.gov |
| Production of Desethyl Oxybutynin | Human Liver Microsomes (CYP3A4) | (S)-Oxybutynin | Faster production of (S)-Desethyl Oxybutynin. | drugbank.com |
| Elimination of Desethyl Oxybutynin | Human Liver Microsomes | (R)-Desethyl Oxybutynin | Slightly slower elimination compared to the (S)-enantiomer. | drugbank.comnih.gov |
| Elimination of Desethyl Oxybutynin | Human Liver Microsomes | (S)-Desethyl Oxybutynin | Slightly faster elimination compared to the (R)-enantiomer. | drugbank.com |
Influence of Stereochemistry on Metabolic Processing and Dispositiondrugbank.comnih.gov
The stereochemistry of desethyl oxybutynin significantly impacts its pharmacokinetic profile and disposition in the body. drugbank.com Following oral administration of racemic oxybutynin, plasma concentrations of the desethyl oxybutynin enantiomers show a distinct pattern. nih.govnih.gov Typically, the plasma concentration of (R)-desethyl oxybutynin is found to be higher than that of (S)-desethyl oxybutynin. nih.gov This is in contrast to the parent drug, where the plasma concentration of (R)-oxybutynin is often lower than that of (S)-oxybutynin. nih.gov
This observation is the result of a combination of stereoselective first-pass metabolism of oxybutynin and potential differences in the distribution and clearance of the desethyl oxybutynin enantiomers. nih.govresearchgate.net For instance, the unbound fraction of (R)-oxybutynin in plasma is nearly twice as high as that of (S)-oxybutynin. drugbank.comnih.gov Conversely, (R)-desethyl oxybutynin exhibits greater binding to plasma proteins compared to (S)-desethyl oxybutynin. drugbank.comnih.gov These differences in protein binding can affect the volume of distribution and the amount of free drug available to interact with metabolic enzymes and receptors. researchgate.net
Interactive Data Table: Pharmacokinetic and Dispositional Differences of Desethyl Oxybutynin Enantiomers
| Parameter | (R)-Desethyl Oxybutynin | (S)-Desethyl Oxybutynin | Significance | Reference |
|---|---|---|---|---|
| Plasma Concentration (Post-Oral Racemic Oxybutynin) | Generally higher | Generally lower | Reflects stereoselective metabolism of the parent drug. | nih.gov |
| Plasma Protein Binding | Higher | Lower | Affects volume of distribution and availability of free drug. | drugbank.comnih.gov |
| Muscarinic Receptor Potency | More potent | Less potent | (R)-enantiomer contributes more significantly to the anticholinergic effects. | drugbank.com |
| Formation from Parent Drug | Slower | Faster | Contributes to the overall enantiomeric ratio in plasma. | drugbank.com |
| Elimination (in vitro) | Slower | Faster | Influences the half-life and duration of action. | drugbank.comnih.gov |
Emerging Research Directions and Future Perspectives for Isotopically Labeled Metabolites in Chemical Biology
Integration into Systems Pharmacology Studies for Comprehensive Metabolic Understanding
Quantitative Systems Pharmacology (QSP) is a burgeoning field that integrates computational modeling with experimental data to understand the complex interactions between drugs and biological systems on a holistic level. wikipedia.orgresearchgate.netallucent.comnih.govnih.gov Stable isotope-labeled metabolites like rac Desethyl Oxybutynin-d11 Hydrochloride are critical components in building and validating these complex models.
The primary role of this compound in this context is to serve as an internal standard for the precise quantification of its unlabeled counterpart, N-desethyloxybutynin, a major active metabolite of the anticholinergic drug Oxybutynin (B1027). nih.govdrugbank.comnih.gov This accurate quantification is paramount for developing robust QSP models. These models aim to simulate the intricate network of absorption, distribution, metabolism, and excretion (ADME) pathways. nih.gov
By providing precise concentration-time data for the N-desethyloxybutynin metabolite, the use of its deuterated analog helps to parameterize and refine QSP models. This allows researchers to simulate the metabolic fate of Oxybutynin under various physiological and pathological conditions. Furthermore, stable isotope labeling can be used in metabolic flux analysis (MFA), a technique that quantifies the rates of metabolic reactions within a biological system. nih.govnih.govyoutube.comyoutube.com In principle, by tracing the flow of the heavy isotope label through the metabolic network, a more dynamic and comprehensive picture of Oxybutynin's metabolism can be constructed, moving beyond simple static concentration measurements. This approach enables a deeper understanding of how factors like genetic polymorphisms in metabolic enzymes or drug-drug interactions can alter the metabolic profile of Oxybutynin, leading to variability in patient response.
Potential for Investigating Drug-Enzyme Interaction Mechanisms
The metabolism of Oxybutynin to N-desethyloxybutynin is primarily catalyzed by the cytochrome P450 enzyme, CYP3A4. nih.govdrugbank.comnih.govnih.govresearchgate.net The use of isotopically labeled compounds like this compound offers significant potential for dissecting the intricacies of this drug-enzyme interaction.
One key application is in the study of the Kinetic Isotope Effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced by one of its heavier isotopes. nih.govnih.govplos.org In the context of drug metabolism, a significant KIE upon deuteration of a specific molecular position can indicate that the cleavage of the carbon-hydrogen bond at that position is a rate-limiting step in the enzymatic reaction.
While specific KIE studies on the N-deethylation of Oxybutynin using this compound are not widely published, the principle remains a powerful tool. By comparing the rate of metabolism of unlabeled Oxybutynin to a deuterated version, researchers could gain insights into the catalytic mechanism of CYP3A4. For instance, a significant KIE would provide strong evidence for the involvement of C-H bond activation in the rate-determining step of the N-deethylation process. Such studies can help to build more accurate models of the enzyme's active site and its interaction with substrates. This knowledge is invaluable for predicting the metabolic fate of new drug candidates and for designing drugs with modified metabolic profiles.
Advanced Applications in Quantitative Biological Research Beyond Pharmacokinetics
While the primary application of this compound is as an internal standard in pharmacokinetic studies, its utility extends into other advanced areas of quantitative biological research. The precision afforded by stable isotope-labeled standards is foundational for techniques like quantitative proteomics and metabolomics. pharmiweb.comeurekaselect.comnist.govisotope.comscispace.combiopharmaservices.comscilit.comresearchgate.netisotope.com
In the realm of quantitative proteomics, stable isotope-labeled standards are the gold standard for accurate protein quantification. pharmiweb.comeurekaselect.comnist.govisotope.comnih.gov While this compound is a small molecule, the principles of its use are directly applicable to the quantification of proteins, such as the metabolic enzymes responsible for its formation (e.g., CYP3A4). By using heavy-labeled full-length proteins or peptides as internal standards, researchers can accurately measure the absolute abundance of specific proteins in complex biological samples. This allows for the investigation of how drug treatment, disease state, or genetic factors affect the expression levels of key proteins involved in drug metabolism and response.
Similarly, in metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, stable isotope-labeled compounds are crucial for accurate quantification and pathway elucidation. nih.govyoutube.comyoutube.com The use of this compound ensures the precise measurement of N-desethyloxybutynin levels, which can then be integrated with broader metabolomic data to understand the downstream effects of this active metabolite on cellular metabolism.
The following table provides an overview of the properties of this compound:
| Property | Value |
| Chemical Formula | C₂₀H₁₆D₁₁NO₃·HCl |
| Molecular Weight | 376.98 g/mol |
| Isotopic Purity | Typically >98% |
| Primary Application | Internal standard for mass spectrometry |
Contribution to Understanding Metabolite Pharmacodynamics and Therapeutic Rationale
Understanding the pharmacodynamics of drug metabolites is crucial for a complete picture of a drug's therapeutic effects and its potential for adverse reactions. N-desethyloxybutynin is not an inactive byproduct; it is a pharmacologically active metabolite that contributes to both the desired therapeutic effects and the side effects of Oxybutynin. nih.govdrugbank.comnih.govnih.govresearchgate.netplos.orgnih.govmdpi.comnih.govnih.govresearchgate.netrsc.org
N-desethyloxybutynin exhibits a similar antimuscarinic effect on the human detrusor muscle as the parent drug, Oxybutynin, thereby contributing to the relaxation of the bladder and the alleviation of symptoms of overactive bladder. nih.gov However, it is also implicated in some of the anticholinergic side effects, such as dry mouth. plos.org
The ability to accurately quantify N-desethyloxybutynin in biological matrices using this compound as an internal standard is therefore critical for establishing a clear relationship between metabolite concentration and its pharmacodynamic effects. This allows researchers to:
Correlate metabolite levels with clinical outcomes: By precisely measuring the concentration of N-desethyloxybutynin in patients, it is possible to correlate these levels with both the efficacy of the treatment and the incidence and severity of side effects.
Inform the development of new formulations: The understanding that N-desethyloxybutynin contributes significantly to the side-effect profile of oral Oxybutynin has driven the development of alternative delivery systems, such as transdermal patches, which can reduce first-pass metabolism and thus the formation of this metabolite. plos.org
Refine therapeutic strategies: A clearer understanding of the metabolite's contribution allows for more informed dosing regimens and patient selection to optimize the therapeutic window of Oxybutynin.
Q & A
Q. How can researchers synthesize rac-Desethyl Oxybutynin-d11 Hydrochloride with high isotopic purity?
Methodological Answer: Deuterium incorporation requires carefully controlled reaction conditions, such as using deuterated solvents (e.g., D₂O) or deuterium gas in catalytic hydrogenation steps. Isotopic purity can be ensured via repetitive purification using reversed-phase HPLC coupled with mass spectrometry (LC-MS) to monitor deuteration levels. For intermediates, deuterium exchange reactions under acidic or basic conditions may be optimized using kinetic isotope effect (KIE) studies . Post-synthesis, lyophilization in an inert atmosphere prevents isotopic exchange and degradation .
Q. What analytical techniques are critical for validating the structural integrity and purity of rac-Desethyl Oxybutynin-d11 Hydrochloride?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, while ²H NMR quantifies deuterium incorporation .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic distribution.
- Liquid Chromatography-Mass Spectrometry (LC-MS) : Detects impurities and quantifies isotopic purity (e.g., ensuring d11 vs. d10/d12 species) .
- Karl Fischer Titration : Measures residual water content, critical for hygroscopic hydrochloride salts .
Advanced Research Questions
Q. How can enantiomeric resolution of rac-Desethyl Oxybutynin-d11 Hydrochloride be achieved, and what methodologies assess chiral stability under experimental conditions?
Methodological Answer:
- Chiral Stationary Phase (CSP) Chromatography : Use columns like Chiralpak® IA/IB with polar organic mobile phases (e.g., ethanol/hexane) to separate enantiomers. System suitability tests with racemic standards ensure resolution (R > 1.5) .
- Circular Dichroism (CD) Spectroscopy : Monitors chiral stability under stress conditions (e.g., pH, temperature).
- Forced Degradation Studies : Expose the compound to heat, light, or oxidative conditions and track enantiomeric excess (EE) via HPLC to evaluate racemization risks .
Q. What computational strategies can optimize reaction pathways for synthesizing rac-Desethyl Oxybutynin-d11 Hydrochloride?
Methodological Answer:
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model deuterium incorporation energetics and identify transition states .
- Reaction Path Search Algorithms : Tools like GRRM or AFIR predict intermediates and byproducts, reducing trial-and-error experimentation .
- Machine Learning (ML) : Train models on existing deuteration data to predict optimal solvent systems or catalysts, accelerating reaction design .
Q. How can researchers validate the robustness of impurity profiling methods for rac-Desethyl Oxybutynin-d11 Hydrochloride?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test method variables (e.g., pH, column temperature) and identify critical parameters .
- Forced Degradation : Stress the compound under acidic, basic, oxidative, and thermal conditions to generate degradation products. Compare impurity profiles against stability-indicating HPLC methods .
- System Suitability Tests : Include resolution, tailing factor, and precision criteria for each analytical run to ensure reproducibility .
Methodological Considerations for Data Analysis
Q. How should researchers address contradictory data in deuterium incorporation efficiency across synthetic batches?
Methodological Answer:
- Root Cause Analysis (RCA) : Use Ishikawa diagrams to trace variability to sources like reagent purity, reaction time, or quenching methods.
- Isotopic Exchange Studies : Conduct control experiments with non-deuterated analogs to quantify background exchange rates .
- Multivariate Analysis : Apply principal component analysis (PCA) to batch data to identify correlated variables (e.g., solvent dryness vs. deuteration yield) .
Q. What strategies ensure accurate quantification of trace impurities in rac-Desethyl Oxybutynin-d11 Hydrochloride?
Methodological Answer:
- Limit of Detection (LOD)/Limit of Quantitation (LOQ) : Validate using signal-to-noise ratios (S/N ≥ 3 for LOD, S/N ≥ 10 for LOQ) via spiked samples .
- Standard Addition Method : Spike known impurity concentrations into the sample matrix to correct for matrix effects in LC-MS .
- Cross-Validation : Compare results across multiple detectors (e.g., UV, MS, charged aerosol detection) to confirm impurity identity and quantity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
